Serba-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serba-2 involves the preparation of substituted benzopyrans. One common method includes the reaction of 4-hydroxyphenyl with cyclopentane derivatives under specific conditions to form the hexahydrocyclopenta[c]chromen-8-ol structure . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in powder form and stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
Serba-2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Serba-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study estrogen receptor interactions and ligand binding.
Biology: Investigated for its role in modulating estrogen receptor beta activity in various biological systems.
Mechanism of Action
Serba-2 exerts its effects by selectively binding to the estrogen receptor beta. This binding induces conformational changes in the receptor, leading to the activation of specific gene transcription pathways. The compound demonstrates high affinity and selectivity for the estrogen receptor beta over the estrogen receptor alpha, making it a potent and specific agonist .
Comparison with Similar Compounds
Similar Compounds
Erteberel (SERBA-1): An enantiomer of Serba-2, more potent and selective for the estrogen receptor beta.
8β-VE2: Another selective estrogen receptor beta agonist with similar properties.
Diarylpropionitrile: Known for its selective binding to the estrogen receptor beta.
ERB-196: A selective estrogen receptor beta agonist with distinct pharmacological properties.
Prinaberel: Another compound with high selectivity for the estrogen receptor beta.
Uniqueness of this compound
This compound stands out due to its high selectivity and efficacy in binding to the estrogen receptor beta. Its unique structure and binding properties make it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
533884-10-5 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |
InChI |
InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |
InChI Key |
XIESSJVMWNJCGZ-HDMKZQKVSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |
Canonical SMILES |
C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |
Origin of Product |
United States |
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